1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(5-Ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a 5-ethylthiophene moiety at position 1 via a methyl linker.
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-9(10)11-12-13/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
NBJOMTNYDDWZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene-2-carbaldehyde and sodium azide.
Cycloaddition Reaction: The key step involves a Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions: Typical reagents include copper(I) catalysts for cycloaddition, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reactions are generally carried out under controlled temperatures and inert atmospheres to prevent side reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Research Findings
Electronic Effects: The target compound’s 5-ethylthiophene provides electron-rich aromaticity, contrasting with the electron-withdrawing CF₃ groups in S1 or nitro groups in 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine . This difference impacts reactivity in electrophilic substitutions or metal-catalyzed couplings.
Solubility and Stability :
- Hydrophobic substituents (e.g., 4-ethylphenyl in , dichlorophenyl in ) reduce aqueous solubility but improve membrane permeability.
- The hydrochloride salt form of 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine increases solubility in polar media, advantageous for formulation .
Biological and Functional Relevance :
Biological Activity
The compound 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be represented as follows:
This structure features a triazole ring that is pivotal for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles show activity against various pathogens including Staphylococcus aureus and Escherichia coli . The specific compound in focus was evaluated for its Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The results suggest that this compound possesses moderate to potent antimicrobial activity.
Anticancer Activity
The potential anticancer properties of triazole derivatives have been extensively studied. The compound's ability to inhibit cancer cell proliferation was assessed through various assays. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings indicate that the compound exhibits promising anticancer activity, particularly notable in breast and cervical cancer cell lines .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. The compound was evaluated using an in vitro model where it showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 70 |
| IL-6 | 200 | 90 |
This reduction suggests that it may serve as an effective anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications at various positions on the triazole ring can enhance or diminish their biological efficacy. For instance, substituents on the thiophene ring significantly affect both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
